molecular formula C16H13ClN4OS B14097555 4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide

4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14097555
M. Wt: 344.8 g/mol
InChI Key: PBRGXUVSOZIJLT-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a methylthiophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the triazole ring:

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide as the reagent.

    Introduction of the methylthiophenyl group: This step involves the substitution of another hydrogen atom on the triazole ring with a methylthiophenyl group, typically using a methylthiophenyl halide as the reagent.

Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the triazole ring can mimic the structure of natural substrates.

    Medicine: This compound has potential therapeutic applications, particularly as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain pathogens.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. The chlorophenyl and methylthiophenyl groups can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:

    4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-5-carboxamide: This compound has a pyrazole ring instead of a triazole ring, which can affect its chemical properties and biological activity.

    4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-5-carboxamide: This compound has an imidazole ring instead of a triazole ring, which can also affect its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazole ring, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClN4OS/c1-23-13-7-3-6-12(9-13)18-16(22)15-14(19-21-20-15)10-4-2-5-11(17)8-10/h2-9H,1H3,(H,18,22)(H,19,20,21)

InChI Key

PBRGXUVSOZIJLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

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